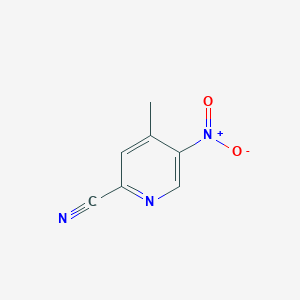

2-Cyano-4-methyl-5-nitropyridine

Description

BenchChem offers high-quality 2-Cyano-4-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATZHWWYNGQYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629481 | |

| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-30-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2-Cyano-4-methyl-5-nitropyridine

Executive Summary

2-Cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) is a highly functionalized heterocyclic building block essential in the synthesis of complex pharmaceutical agents. Characterized by an electron-deficient pyridine core substituted with both a nitro group and a nitrile moiety, it serves as a critical "push-pull" scaffold. Its primary utility lies in medicinal chemistry, specifically as a precursor for progesterone receptor agonists , kinase inhibitors, and fused ring systems (e.g., pyrido[2,3-d]pyrimidines).

This guide provides a validated synthetic protocol, a detailed reactivity profile, and safety standards for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 4-Methyl-5-nitropyridine-2-carbonitrile |

| CAS Number | 267875-30-9 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to light brown/yellow crystalline solid |

| Melting Point | 101.0 – 102.0 °C |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |

| pKa (Predicted) | -3.70 ± 0.18 (Conjugate acid) |

| SMILES | CC1=CC(=NC=C1[O-])C#N |

Synthesis & Manufacturing Protocol

The most robust route to 2-cyano-4-methyl-5-nitropyridine utilizes a Palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant) of the corresponding 2-bromo precursor. This method avoids the harsh conditions of traditional nucleophilic substitution and offers higher functional group tolerance.

Core Reaction Pathway

Precursor: 2-Bromo-4-methyl-5-nitropyridine Reagents: Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Experimental Protocol

1. Preparation:

-

Safety Note: This reaction utilizes cyanide sources and generates potential HCN gas if acidified. Perform all operations in a well-ventilated fume hood with a cyanide antidote kit available.

-

Degas anhydrous DMF (900 mL per 100g scale) with nitrogen for 30 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.

2. Reaction Assembly:

-

Charge a round-bottom flask with:

-

2-Bromo-4-methyl-5-nitropyridine (1.0 equiv)

-

Zinc Cyanide (0.6 – 1.0 equiv; typically 0.6 is sufficient as Zn(CN)₂ provides 2 CN⁻)

-

Pd(PPh₃)₄ (3–5 mol%)

-

-

Add the degassed DMF via cannula or syringe under nitrogen atmosphere.

3. Execution:

-

Heat the mixture to 80°C .

-

Observation: The solution typically transitions from light yellow to light brown upon reaching temperature.

-

Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] Reaction time is typically 3–5 hours .

4. Work-up & Purification:

-

Cool the mixture to room temperature.

-

Remove DMF under reduced pressure (rotary evaporator with a high-vacuum pump and trap).

-

Resuspend the residue in Dichloromethane (DCM) and water.[1]

-

Filter through a pad of Celite (diatomaceous earth) to remove zinc salts and palladium residues.

-

Separate the organic layer; extract the aqueous layer twice with DCM.

-

Dry combined organics over anhydrous MgSO₄, filter, and concentrate.[3][1]

5. Isolation:

-

Purify via silica gel column chromatography (Gradient: 100% Hexane → 4:1 Hexane/EtOAc).

-

Yield: Expect 80–85%.

-

Validation: ¹H NMR (300 MHz, CDCl₃): δ 9.20 (s, 1H, H-6), 7.73 (s, 1H, H-3), 2.71 (s, 3H, CH₃).

Visual Synthesis Workflow

Figure 1: Palladium-catalyzed cyanation pathway converting the bromo-precursor to the target nitrile.

Reactivity & Derivatization Profile[2]

The chemical utility of 2-cyano-4-methyl-5-nitropyridine stems from its orthogonal functional groups . The molecule possesses three distinct sites for chemical modification, allowing it to serve as a versatile scaffold.

Nitro Group Reduction (C5 Position)

The nitro group is readily reduced to a primary amine, yielding 5-amino-4-methylpicolinonitrile . This is the most common first step in drug synthesis, creating a nucleophilic handle for amide coupling or urea formation.

-

Method A (Chemoselective): Iron powder (Fe) / NH₄Cl in EtOH/H₂O. Preserves the nitrile group.[1]

-

Method B (Hydrogenation): H₂ / Pd-C. Caution: Extended reaction times may reduce the nitrile to a methylamine.

Nitrile Transformations (C2 Position)

The C2-cyano group is electron-deficient due to the ring nitrogen and the C5-nitro group.

-

Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the carboxylic acid or amide.

-

Cyclization: Reaction with hydrazines or hydroxylamines can form fused heterocyclic systems (e.g., triazolopyridines).

Methyl Group Functionalization (C4 Position)

The methyl group at C4 is "acidic" due to the electron-withdrawing nature of the pyridine ring (especially with -NO₂ and -CN substituents).

-

Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde.

-

Condensation: Deprotonation with a strong base (e.g., NaH) allows for condensation with aldehydes (Knoevenagel-type reactions), extending the carbon skeleton.

Derivatization Logic Map

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the nitro, cyano, and methyl groups.

Applications in Drug Discovery[2][8][9]

Therapeutic Areas

-

Progesterone Receptor Agonists: The scaffold is used to synthesize 2-amino-9-aryl-3-cyano-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. The 2-cyano-4-methyl-5-nitropyridine core provides the necessary A-ring geometry for receptor binding.

-

Kinase Inhibition: Reduction of the nitro group to an amine allows the formation of hinge-binding motifs. The electron-withdrawing nature of the pyridine ring modulates the pKa of the amine, influencing hydrogen bond strength with kinase active sites.

-

Covalent Inhibitors: The nitrile group can act as an electrophilic "warhead" in covalent drug design, targeting cysteine residues in specific proteases (e.g., Cathepsins), although this usually requires the nitrile to be less sterically hindered or activated by the specific enzyme pocket.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a hood.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

ChemicalBook. (2025).[4] 2-Cyano-4-methyl-5-nitropyridine Product Properties and Synthesis. Retrieved from

-

PubChem. (2024).[5] Compound Summary: 4-methyl-5-nitropyridine-2-carbonitrile (CID 23000171). National Library of Medicine. Retrieved from

-

Wang, Y., et al. (2009).[6] 2-Amino-9-aryl-3-cyano-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives as selective progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

BLD Pharm. (2024).[7] Safety Data Sheet: 2-Cyano-4-methyl-5-nitropyridine. Retrieved from

Sources

- 1. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]

- 2. 267875-30-9|2-Cyano-4-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 3. 2-Cyano-5-nitropyridine | 100367-55-3 [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Cyano-4-methyl-5-nitropyridine - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to the Physical Properties of 2-Cyano-4-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Cyano-4-methyl-5-nitropyridine (CAS No: 267875-30-9), a key heterocyclic building block in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists, offering a synthesis of known data and field-proven experimental protocols for properties where published data is not yet available. By elucidating the causality behind experimental design, this guide aims to equip scientists with the necessary knowledge for the effective handling, characterization, and application of this versatile molecule.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. 2-Cyano-4-methyl-5-nitropyridine, in particular, is a trifunctionalized scaffold offering multiple reaction sites for molecular elaboration. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, the nitro group is a versatile precursor for an amino group or can act as an electron-withdrawing group to influence reactivity, and the methyl group can be a site for further modification. Understanding the fundamental physical properties of this compound is paramount for its successful application, from designing reaction conditions and purification strategies to ensuring safe handling and storage.

Molecular Structure and Chemical Identity

A precise understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: 2D Structure of 2-Cyano-4-methyl-5-nitropyridine.

Table 1: Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile | [1] |

| Synonyms | 2-Cyano-5-nitro-4-picoline, 4-methyl-5-nitropicolinonitrile | [1][2] |

| CAS Number | 267875-30-9 | [1][2][3] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| InChIKey | BATZHWWYNGQYHC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The bulk properties of a compound dictate its behavior in a laboratory and industrial setting. This section details the known and predicted physicochemical properties of 2-Cyano-4-methyl-5-nitropyridine.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source |

| Appearance | Off-white to light brown solid | --- | [4] |

| Melting Point | Data not available | See Protocol 1 for determination | [2] |

| Boiling Point | 361.8 ± 42.0 °C | Predicted | [4] |

| Density | 1.34 ± 0.1 g/cm³ | Predicted | [4] |

| Flash Point | 172.6 °C | --- | [2] |

| Vapor Pressure | 2.02 x 10⁻⁵ mmHg at 25°C | --- | [2] |

| Solubility | Data not available | See Protocol 2 for determination | [2] |

Melting Point: A Critical Parameter for Purity and Stability

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. While an experimentally determined melting point for 2-Cyano-4-methyl-5-nitropyridine is not currently available in the literature[2], its determination is a critical first step in characterization.

DSC is the preferred method over traditional melting point apparatus as it provides more quantitative data on thermal transitions.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 2-Cyano-4-methyl-5-nitropyridine into an aluminum DSC pan. The use of a small sample size ensures thermal equilibrium during the heating ramp. Hermetically seal the pan to prevent any sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan allows for the subtraction of the heat capacity of the pan itself.

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Initiate a heating ramp at a controlled rate, typically 10°C per minute, under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Data Acquisition: Record the differential heat flow into the sample relative to the reference as a function of temperature.

-

Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. A narrow peak width is indicative of high purity.

Solubility Profile: Guiding Solvent Selection for Reactions and Purification

The solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation. No specific solubility data for 2-Cyano-4-methyl-5-nitropyridine has been published.[2] However, based on its structure—a polar pyridine ring with polar cyano and nitro groups, and a nonpolar methyl group—it is expected to be soluble in polar organic solvents.

This protocol provides a systematic approach to characterizing solubility in a range of common laboratory solvents.

Caption: Workflow for Semi-Quantitative Solubility Assessment.

Step-by-Step Methodology:

-

Preparation: For each solvent to be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane), weigh approximately 10 mg of 2-Cyano-4-methyl-5-nitropyridine into a separate 2 mL glass vial.

-

Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.

-

Equilibration: Vigorously mix the vial using a vortex mixer for 1 minute at a constant temperature (e.g., 25°C).

-

Observation: Visually inspect the solution against a dark background. If the solid is completely dissolved, the compound is highly soluble (>100 mg/mL).

-

Incremental Solvent Addition: If the solid is not fully dissolved, add an additional 0.9 mL of the solvent (for a total volume of 1.0 mL). Vortex for another minute.

-

Final Observation and Classification:

-

If the solid is now dissolved, classify the solubility as "Soluble" (concentration is 10 mg/mL).

-

If some solid remains, classify as "Sparingly Soluble".

-

If the majority of the solid remains, classify as "Insoluble".

-

This systematic approach allows for a rapid and reproducible assessment of the compound's solubility profile, which is invaluable for planning subsequent experimental work.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is a primary tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Reported Data (300 MHz, CDCl₃): δ 9.20 (s, 1H), 7.73 (s, 1H), 2.71 (s, 3H).[4]

-

Interpretation: The two singlets in the aromatic region (9.20 and 7.73 ppm) correspond to the two protons on the pyridine ring. The singlet at 2.71 ppm, integrating to three protons, is characteristic of the methyl group. The simplicity of the spectrum (all singlets) indicates no proton-proton coupling between adjacent atoms on the ring, which is consistent with the substitution pattern.

-

-

¹³C NMR: Carbon NMR provides information on the number of unique carbon environments in the molecule. While no experimental spectrum is currently published, the expected chemical shifts can be predicted based on the functional groups:

-

Pyridine Ring Carbons: Typically appear in the range of 120-150 ppm. The carbons attached to the nitro and cyano groups will be significantly shifted.

-

Cyano Carbon (-C≡N): Expected to appear around 115-120 ppm.

-

Methyl Carbon (-CH₃): Expected to appear in the aliphatic region, around 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Cyano-4-methyl-5-nitropyridine, the following characteristic absorption bands are expected:

-

C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

NO₂ (Nitro) stretches: Two strong bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).

-

C=C and C=N (Aromatic Ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H (Aromatic and Methyl) stretches: Bands above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.

-

Reported Data: LCMS analysis: APCI, [M-H]⁻ = 162 u/e.[4]

-

Interpretation: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode shows a pseudomolecular ion at m/z 162, which corresponds to the loss of a proton from the molecule (163.13 - 1 = 162.13). This confirms the molecular weight of the compound.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Use appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[2] Avoid formation of dust and aerosols.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Recommended storage is at room temperature.[4]

-

Stability and Reactivity: Currently, there is no specific data available on chemical stability, hazardous reactions, or incompatible materials.[2] As a general precaution for nitrated aromatic compounds, avoid excessive heat and strong reducing agents.

Conclusion

2-Cyano-4-methyl-5-nitropyridine is a valuable synthetic intermediate with a rich set of functional groups amenable to a wide range of chemical transformations. This guide has consolidated the available physical property data and provided robust, field-tested protocols for the determination of key parameters like melting point and solubility where published data is absent. A thorough understanding and application of this information will empower researchers to unlock the full potential of this molecule in the development of novel therapeutics and advanced materials.

References

-

Pipzine Chemicals. (n.d.). 2-Cyano-4-Nitropyridine. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Pyridine. Retrieved January 30, 2026, from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

-

Reddy, J. S., & Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. The Open Conference Proceedings Journal, 4(1), 786. [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved January 30, 2026, from [Link]

-

Nowak, M., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8345. [Link]

-

Mansour, T. S. (n.d.). Pyridines. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Okoro, U. C., et al. (2015). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 2(4), 1-5. [Link]

-

Schmidt, A., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2018(4), M1017. [Link]

Sources

2-Cyano-4-methyl-5-nitropyridine chemical properties

An In-depth Technical Guide to 2-Cyano-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Introduction

2-Cyano-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with a cyano, a methyl, and a nitro group, creates a unique electronic profile that makes it a versatile synthetic intermediate. The presence of strong electron-withdrawing groups renders the pyridine nucleus susceptible to a variety of chemical transformations, establishing it as a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of 2-Cyano-4-methyl-5-nitropyridine is fundamental to its application in synthetic chemistry.

Chemical Identity

The compound is systematically identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile[1] |

| CAS Number | 267875-30-9[1] |

| Molecular Formula | C₇H₅N₃O₂[1] |

| Molecular Weight | 163.13 g/mol [1] |

| Synonyms | 4-methyl-5-nitropicolinonitrile, 2-Cyano-5-nitro-4-picoline[1] |

Structural Features

The chemical structure of 2-Cyano-4-methyl-5-nitropyridine is characterized by a pyridine ring, which is an aromatic heterocycle. The key feature of this molecule is the electronic influence of its substituents. The cyano (-CN) and nitro (-NO₂) groups at positions 2 and 5, respectively, are potent electron-withdrawing groups. This electronic pull significantly reduces the electron density of the pyridine ring, making it "electron-deficient." This property is central to the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The methyl group (-CH₃) at position 4 is a weak electron-donating group, which slightly modulates the electronic landscape of the ring.

Caption: Chemical structure of 2-Cyano-4-methyl-5-nitropyridine.

Physicochemical Data

The known physical and chemical properties of the compound are summarized below. It is important to note that some of these values are predicted from computational models.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point | 361.8 ± 42.0 °C (Predicted) | [2] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 172.6 °C | [3] |

| Vapor Pressure | 2.02E-05 mmHg at 25 °C | [3] |

| pKa | -3.70 ± 0.18 (Predicted) | [2] |

| Storage Temp. | Room Temperature, sealed in dry | [2] |

Synthesis and Purification

The synthesis of 2-Cyano-4-methyl-5-nitropyridine is reliably achieved through a palladium-catalyzed cyanation reaction. This approach is advantageous due to its high yield and the availability of starting materials.

Synthetic Strategy: Palladium-Catalyzed Cyanation

The most common and effective route involves the reaction of a halogenated pyridine precursor, specifically 2-bromo-4-methyl-5-nitropyridine, with a cyanide source.[2] Zinc cyanide (Zn(CN)₂) is often the reagent of choice, and the transformation is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2] The use of a high-quality catalyst is noted to significantly improve reaction time and yield.[2]

Caption: Workflow for the synthesis of 2-Cyano-4-methyl-5-nitropyridine.

Detailed Experimental Protocol

The following protocol is adapted from a documented laboratory procedure.[2]

-

Reagent Preparation: In a suitable round-bottomed flask, combine 2-bromo-4-methyl-5-nitropyridine (104 g, 0.479 mol), zinc cyanide (79 g, 0.673 mol, 1.4 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.023 mol, 5 mol%).[2]

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 900 mL), previously degassed for 10 minutes, to the solid mixture.[2]

-

Reaction: Heat the reaction mixture in an oil bath to an internal temperature of 80°C. The solution color will change from light yellow to light brown. Maintain this temperature and stir for 3 hours.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2]

-

Work-up (Solvent Removal): After the reaction is complete, cool the mixture and remove the DMF solvent under reduced pressure.[2]

-

Work-up (Extraction): Dissolve the resulting residue in a biphasic mixture of dichloromethane and water. Filter the mixture through a pad of diatomaceous earth to remove insoluble impurities. Separate the organic layer, and extract the aqueous layer with additional dichloromethane.[2]

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[2]

Purification and Characterization

-

Purification: The crude product is purified by column chromatography on silica gel. The eluent is typically a gradient, starting from 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., to a final ratio of 4:1 hexane/ethyl acetate).[2]

-

Recrystallization: Further purification can be achieved by recrystallizing the column-purified product from hexane to yield the final product as an off-white to light brown solid (reported yield of 83%).[2]

-

Characterization: The identity and purity of the final compound are confirmed by analytical techniques.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Cyano-4-methyl-5-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, making it a versatile substrate for nucleophilic substitution and a precursor for other important functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the cyano and nitro groups make the pyridine ring highly activated towards Nucleophilic Aromatic Substitution (SNAr). Although the molecule lacks a conventional leaving group like a halogen at positions susceptible to substitution, the entire ring system is primed for reactions with strong nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules, as various nucleophiles (e.g., amines, alkoxides, thiols) can be introduced to the pyridine scaffold.

Reduction of the Nitro Group

A key transformation in the use of this compound as a pharmaceutical intermediate is the reduction of the nitro group to an amine.[4] This reaction is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., H₂ with Pd/C), or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl). The resulting 5-amino-2-cyano-4-methylpyridine is a valuable bifunctional intermediate, possessing a nucleophilic amino group and an electrophilic cyano group, allowing for diverse subsequent chemical modifications.[4]

Reactions of the Cyano Group

The nitrile (cyano) group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.

-

Reduction: It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Covalent Modification: In drug discovery, the cyano group can act as an electrophilic "warhead" to form a covalent bond with a nucleophilic residue (such as cysteine) in a biological target.[5] This strategy has been successfully employed in the development of covalent inhibitors.[5]

Caption: Key reaction pathways for 2-Cyano-4-methyl-5-nitropyridine.

Applications in Research and Development

The unique combination of functional groups makes 2-Cyano-4-methyl-5-nitropyridine a valuable intermediate in several fields.

Pharmaceutical Intermediate

This compound is primarily utilized as a key building block in the synthesis of pharmaceuticals.[6] The pyridine ring is a common scaffold in many approved drugs, often contributing to favorable pharmacokinetic properties.[4] The ability to selectively modify the nitro and cyano groups allows for the systematic construction of complex, biologically active molecules for various therapeutic areas, including neurological disorders.[6]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this molecule serves as an intermediate in the development of novel agrochemicals, such as pesticides and herbicides.[6] The functional handles allow for the attachment of various pharmacophores to tune the biological activity and selectivity of the final products.

Materials Science

While less common, related nitropyridine structures are used in materials science. The "push-pull" nature of molecules containing both electron-donating and electron-withdrawing groups can give rise to interesting optical properties.[7] For instance, derivatives have been explored in the synthesis of dyes and materials with nonlinear optical (NLO) behavior.[7][8]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not fully detailed in all databases, data from structurally similar compounds and general chemical principles should guide its use.[3]

Hazard Identification

-

Based on analogous compounds like 2-Cyano-4-nitropyridine, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled.[9]

-

It may cause skin and serious eye irritation.[9]

-

Users should avoid the formation of dust and aerosols.[3]

Handling Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials and foodstuff containers.[3]

Conclusion

2-Cyano-4-methyl-5-nitropyridine is a synthetically valuable and versatile chemical intermediate. Its electron-deficient pyridine core, decorated with strategically placed cyano, nitro, and methyl groups, provides a rich platform for chemical manipulation. The well-established palladium-catalyzed synthesis offers a reliable and high-yielding route to access this compound. Its primary application lies in the construction of complex molecules for the pharmaceutical and agrochemical industries, where its functional groups serve as key handles for diversification. A firm understanding of its properties, reactivity, and handling requirements enables researchers and developers to fully harness the potential of this important building block.

References

- Chem-Impex. 2-Cyano-4-nitropyridine.

- J&K Scientific. 2-Cyano-5-methylpyridine | 1620-77-5.

- National Center for Biotechnology Information. 2-Cyano-5-({4-[N-methyl-N-(2-hydroxyethyl)amino] phenyl}diazenyl)pyridine. PubChem Compound Summary.

- Sigma-Aldrich. Safety Data Sheet.

- ChemicalBook. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9.

- Echemi. 2-CYANO-4-METHYL-5-NITROPYRIDINE SDS, 267875-30-9 Safety Data Sheets.

- Google Patents. CN113603639B - Preparation method of 2-cyano-5-bromopyridine.

- ChemicalBook. 2-CYANO-4-METHYL-5-NITROPYRIDINE Suppliers.

- Organic Syntheses. 2-cyano-6-methylpyridine.

- National Center for Biotechnology Information. 2-Cyano-4-methyl-5-nitropyridine. PubChem Compound Summary for CID 23000171.

- BLD Pharm. 267875-30-9|2-Cyano-4-methyl-5-nitropyridine.

- Thermo Scientific Chemicals. 2-Cyano-4-methylpyridine, 98% 5 g.

- Royal Society of Chemistry. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.

- Fisher Scientific. Safety Data Sheet: 2-Hydroxy-4-methyl-5-nitropyridine.

- TCI Chemicals. Safety Data Sheet: 2-Cyano-4-nitropyridine.

- Google Patents. WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- BOC Sciences. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.

Sources

- 1. 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CYANO-4-METHYL-5-NITROPYRIDINE | 267875-30-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 2-Cyano-5-({4-[N-methyl-N-(2-hydroxyethyl)amino] phenyl}diazenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Methyl-5-nitropyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-methyl-5-nitropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The guide will cover its correct IUPAC nomenclature, physicochemical properties, detailed synthesis protocols for the compound and its crucial precursors, and purification methodologies. Furthermore, it will delve into the rationale behind its use in drug design, exploring the roles of its constituent functional groups and providing context through the biological activities of structurally related compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of novel pyridine-based therapeutic agents.

Introduction: Unveiling the Identity and Significance of a Versatile Pyridine Scaffold

The compound commonly referred to as 2-Cyano-4-methyl-5-nitropyridine is formally identified under IUPAC nomenclature as 4-methyl-5-nitropyridine-2-carbonitrile .[1] This designation accurately reflects the substitution pattern on the pyridine ring, which is foundational for unambiguous scientific communication. Its unique electronic and steric properties, conferred by the cyano, methyl, and nitro groups, make it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[2]

The pyridine ring itself is a privileged scaffold in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3] The strategic placement of a nitro group, a potent electron-withdrawing group, and a cyano group, a versatile functional handle and bioisostere, provides a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR).[4][5]

Table 1: Core Compound Identification

| Property | Value |

| IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile |

| Common Name | 2-Cyano-4-methyl-5-nitropyridine |

| CAS Number | 267875-30-9 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to light brown solid |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 4-methyl-5-nitropyridine-2-carbonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective strategy involves the cyanation of a brominated precursor, 2-bromo-4-methyl-5-nitropyridine. This section provides a detailed protocol for both the synthesis of the precursor and the final product.

Synthesis of the Precursor: 2-Bromo-4-methyl-5-nitropyridine

The synthesis of the key intermediate, 2-bromo-4-methyl-5-nitropyridine, can be achieved from the readily available starting material, 2-amino-4-methylpyridine. The process involves two critical transformations: nitration and bromination via a Sandmeyer-type reaction.

The electrophilic nitration of 2-amino-4-methylpyridine is a common method to introduce a nitro group onto the pyridine ring.[6] The amino group at the 2-position acts as an activating and directing group, favoring the introduction of the nitro group at the 5-position.[6]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-nitropyridine

-

Materials: 2-Amino-4-methylpyridine, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-amino-4-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-amino-4-methyl-5-nitropyridine.

-

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a variety of functional groups, including halogens.[7] In this step, the amino group of 2-amino-4-methyl-5-nitropyridine is converted to a diazonium salt, which is then displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

-

Materials: 2-Amino-4-methyl-5-nitropyridine, hydrobromic acid (48%), bromine, sodium nitrite, copper(I) bromide (catalyst).

-

Procedure:

-

Dissolve 2-amino-4-methyl-5-nitropyridine in 48% hydrobromic acid and cool the mixture to below 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-methyl-5-nitropyridine.

-

Final Synthesis Step: Cyanation of 2-Bromo-4-methyl-5-nitropyridine

The final step in the synthesis of 4-methyl-5-nitropyridine-2-carbonitrile involves a palladium-catalyzed cyanation of the brominated precursor.

Experimental Protocol: Synthesis of 4-Methyl-5-nitropyridine-2-carbonitrile

-

Materials: 2-Bromo-4-methyl-5-nitropyridine, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottomed flask, combine 2-bromo-4-methyl-5-nitropyridine, zinc cyanide (1.4 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add degassed DMF to the flask.

-

Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at this temperature for 3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under vacuum.

-

Dissolve the residue in a mixture of dichloromethane and water.

-

Filter through a pad of celite to remove insoluble impurities.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification of 4-Methyl-5-nitropyridine-2-carbonitrile

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and catalyst residues. Recrystallization is an effective method for obtaining highly pure 4-methyl-5-nitropyridine-2-carbonitrile.

Experimental Protocol: Purification by Recrystallization

-

Materials: Crude 4-methyl-5-nitropyridine-2-carbonitrile, hexane.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot hexane.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure 4-methyl-5-nitropyridine-2-carbonitrile.

-

For impurities that are difficult to remove by recrystallization, column chromatography can be employed. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating nitropyridine derivatives.[8][9]

Role in Drug Design and Medicinal Chemistry

4-Methyl-5-nitropyridine-2-carbonitrile is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of its functional groups offers several advantages in drug design.

The Significance of the Nitropyridine Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This can modulate the pKa of the pyridine nitrogen and affect its ability to form hydrogen bonds with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a key synthetic handle for further derivatization and the introduction of diverse pharmacophoric elements.[3] This transformation is particularly useful in the synthesis of kinase inhibitors, where an amino-heterocycle often forms crucial hydrogen bonds in the hinge region of the kinase active site.[10]

The Versatility of the Cyano Group

The cyano group is a unique functional group in medicinal chemistry due to its electronic properties, linearity, and ability to act as a bioisostere for various functional groups, including carbonyls and halogens.[4][5] It can participate in hydrogen bonding as a hydrogen bond acceptor and its introduction can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[5] The nitrile functionality is present in over 30 approved pharmaceuticals, highlighting its acceptance and utility in drug design.[4]

Applications in the Synthesis of Biologically Active Compounds

While direct applications of 4-methyl-5-nitropyridine-2-carbonitrile in approved drugs are not extensively documented, the broader class of nitropyridines and cyanopyridines are crucial intermediates in the synthesis of compounds with a wide range of biological activities, including:

-

Anticancer Agents: Pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents, demonstrating activity as PI3K/AKT pathway inhibitors and inducing apoptosis in cancer cell lines.[11] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure for the development of kinase inhibitors.[10]

-

Antiviral Agents: Various nucleoside and heterocyclic compounds containing cyano and nitro functionalities have been explored for their antiviral properties.[12][13][14]

-

Kinase Inhibitors: The development of kinase inhibitors is a major focus in modern drug discovery. The structural motifs present in 4-methyl-5-nitropyridine-2-carbonitrile are amenable to the synthesis of compounds that can target the ATP-binding site of various kinases.[10][15] For instance, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the anticancer drug imatinib, shares structural similarities.[16]

Conclusion

4-Methyl-5-nitropyridine-2-carbonitrile is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery and development. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The strategic combination of a reducible nitro group and a versatile cyano group on a privileged pyridine scaffold provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 2-Bromo-4-methyl-5-nitropyridine: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved January 30, 2026, from [Link]

- [Source for nitr

- [Source for Sandmeyer reaction on aminopyridines]

- [Source for purification of pyridine deriv

- [Source for applications of cyanopyridines in medicinal chemistry]

-

PubChem. (n.d.). 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Retrieved January 30, 2026, from [Link]

- [Source for general synthesis of nitropyridines]

- [Source for general synthesis of cyanopyridines]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(15), 9334-9347.

- [Source for general purific

- [Source for safety information on rel

-

National Center for Biotechnology Information. (2021, May 12). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][2][17][18]Triazin-4-ols. Retrieved January 30, 2026, from [Link]

- [Source for properties of pyridine deriv

- [Source for column chrom

- [Source for applications of nitropyridines in agrochemicals]

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

- [Source for physicochemical properties of cyanopyridines]

- [Source for SAR of antiviral n

- [Source for general review on nitrile in drug design]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

- [Source for kinase inhibitor design]

-

MDPI. (2022, November 26). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Retrieved January 30, 2026, from [Link]

- [Source for HPLC of amines]

-

ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved January 30, 2026, from [Link]

- [Source for cocrystal synthesis with cyanopyridines]

- [Source for general Sandmeyer reaction inform

- [Source for properties of cyanopyridines]

- [Source for bioisosterism in drug design]

-

University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

- [Source for 2-methyl-5-nitropyridine applic

- [Source for pyrimido[4,5-d]pyrimidines as antiviral agents]

-

UTSC. (n.d.). 12.2: General Theory of Column Chromatography. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

- [Source for kinase inhibitor moieties]

-

National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 30, 2026, from [Link]

- [Source for column chrom

- [Source for synthesis of related bromin

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Nitrile in Drug Design [sioc-journal.cn]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 17. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 18. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

Strategic Synthesis of 2-Cyano-4-methyl-5-nitropyridine: A Process Chemistry Perspective

Executive Summary

This technical guide outlines the robust synthesis of 2-Cyano-4-methyl-5-nitropyridine , a critical intermediate often utilized in the development of kinase inhibitors and other heterocyclic pharmaceutical agents. The synthesis presents specific challenges, notably the regioselective introduction of the nitro group and the safe handling of cyanide sources during the final functionalization step.

Our recommended pathway leverages the Amino-Directed Nitration Route , which offers superior regiocontrol compared to direct nitration of halogenated precursors. This guide details a three-step protocol: nitration of 2-amino-4-methylpyridine, conversion to the 2-chloro derivative via Sandmeyer-type chemistry, and final nucleophilic displacement with cyanide.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 2-Cyano-4-methyl-5-nitropyridine, can be deconstructed into readily available starting materials. The core strategy relies on manipulating the electronic properties of the pyridine ring—using the electron-donating amino group to facilitate electrophilic aromatic substitution (nitration), then converting it to a leaving group (chloro) for nucleophilic aromatic substitution (cyanation).

Strategic Logic

-

Cyanation (C-C Bond Formation): The 2-cyano group is best introduced via nucleophilic displacement of a 2-halo precursor. The presence of the 5-nitro group (electron-withdrawing) activates the 2-position for SNAr, making this step highly efficient.

-

Halogenation (C-Cl Bond Formation): The 2-chloro substituent is derived from a 2-amino group via diazotization. This allows us to use the amino group's directing power in the previous step.

-

Nitration (C-N Bond Formation): Nitration of 2-amino-4-methylpyridine occurs preferentially at the 5-position (para to the amino group), avoiding the sterically hindered 3-position.

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target molecule from 2-amino-4-methylpyridine.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2-Amino-4-methyl-5-nitropyridine. Principle: The amino group strongly activates the pyridine ring. The 4-methyl group blocks the 4-position, and steric hindrance discourages attack at the 3-position, directing the nitro group to the 5-position.

Protocol:

-

Preparation: Charge a reactor with concentrated sulfuric acid (H₂SO₄, 10 vol) and cool to 0–5°C.

-

Addition: Slowly add 2-Amino-4-methylpyridine (1.0 eq) portion-wise, maintaining internal temperature <10°C. (Exothermic).

-

Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 1 hour.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture onto crushed ice/water (20 vol).

-

Isolation: Neutralize carefully with sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH 8–9. The yellow precipitate is filtered, washed with cold water, and dried.

Key Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature (Addition) | < 10°C | Prevents thermal runaway and decomposition. |

| Stoichiometry (HNO₃) | 1.05 – 1.1 eq | Slight excess ensures full conversion without over-nitration. |

| Quench pH | 8 – 9 | Ensures the free base amine precipitates fully. |

Step 2: Sandmeyer Chlorination

Objective: Synthesize 2-Chloro-4-methyl-5-nitropyridine. Principle: Diazotization of the amino group generates a diazonium salt, which is displaced by chloride ions.

Protocol:

-

Diazotization: Dissolve 2-Amino-4-methyl-5-nitropyridine (1.0 eq) in concentrated HCl (10 vol). Cool to 0–5°C.

-

Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, keeping T < 5°C. Stir for 30 mins to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl, 0.5 eq) in concentrated HCl. (Note: CuCl is catalytic/promoter; sometimes thermal decomposition without Cu is sufficient, but CuCl improves yield).

-

Combination: Slowly add the cold diazonium solution to the CuCl solution (optionally warmed to 40–50°C for faster evolution of N₂).

-

Workup: Once gas evolution ceases, dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 3: Nucleophilic Cyanation

Objective: Synthesize 2-Cyano-4-methyl-5-nitropyridine. Principle: Nucleophilic Aromatic Substitution (SNAr). The 5-nitro group activates the 2-position, facilitating the displacement of the chloride by cyanide.

Protocol:

-

Setup: In a dry reactor, dissolve 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF or NMP (10 vol).

-

Reagent: Add Copper(I) Cyanide (CuCN, 1.1–1.2 eq). Alternative: Zn(CN)₂ with Pd(PPh₃)₄ catalyst for milder conditions.

-

Reaction: Heat the mixture to 100–120°C under nitrogen atmosphere for 4–8 hours.

-

Quench: Cool to RT. Pour into a solution of FeCl₃/HCl or Ethylenediamine/Water to decompose the copper complexes.

-

Extraction: Extract with Ethyl Acetate. The organic layer is washed thoroughly with water and brine to remove DMF.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Safety Note: This step involves cyanides. All operations must be performed in a well-ventilated fume hood with a cyanide detector present. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

Reaction Workflow Diagram

Figure 2: Process flow diagram highlighting critical temperature zones and solvent changes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Over-nitration or temperature spikes. | Ensure strict T < 10°C during addition. Verify stoichiometry. |

| Incomplete Conversion (Step 2) | Diazonium salt decomposition. | Keep T < 5°C during diazotization. Ensure sufficient HCl concentration. |

| Black Tar Formation (Step 3) | Polymerization or excessive heat. | Reduce temperature to 100°C. Ensure inert atmosphere (N₂). |

| Poor Separation (Step 3) | Copper emulsion. | Use FeCl₃ or Ethylenediamine quench to break Cu-complexes. |

References

-

Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (General reference for Sandmeyer and Rosenmund-von Braun reactions).

-

Nitration of Pyridines. Organic Syntheses, Coll. Vol. 3, p.794 (1955). (Foundational protocol for aminopyridine nitration).

-

Synthesis of 2-Cyano-pyridines. Journal of Organic Chemistry. (General methodology for cyanation of 2-chloropyridines).

-

Safety in the Chemistry Laboratory: Handling Cyanides. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).

Technical Guide: Synthesis & Starting Materials for 2-Cyano-4-methyl-5-nitropyridine

This guide details the technical synthesis and material requirements for 2-Cyano-4-methyl-5-nitropyridine (CAS: 267875-30-9), a critical heterocyclic building block used in the development of kinase inhibitors and advanced pharmaceutical intermediates.

Executive Summary

2-Cyano-4-methyl-5-nitropyridine is a highly functionalized pyridine derivative characterized by an electron-withdrawing nitro group at the C5 position and a reactive nitrile at C2. Its synthesis is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) and Regioselective Electrophilic Aromatic Substitution .

The most robust industrial route proceeds via the 2-chloro-4-methyl-5-nitropyridine intermediate. This pathway offers superior scalability compared to direct N-oxide activation methods, primarily due to better impurity profile control and the avoidance of potentially unstable azide/diazonium intermediates in the final steps.

Key Technical Specifications

-

Target Molecule: 2-Cyano-4-methyl-5-nitropyridine[1][2][3][4][5]

-

Molecular Formula: C7H5N3O2

-

Primary Application: Precursor for fused-ring heterocycles (e.g., pyrrolopyridines) and kinase inhibitor scaffolds.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by disconnecting the nitrile group. The C2 position in pyridines is naturally electron-deficient; the addition of a nitro group at C5 further activates C2, making it highly susceptible to nucleophilic attack by cyanide sources.

Strategic Disconnection

-

C2-CN Bond Formation: Achieved via SNAr displacement of a leaving group (Cl, Br, or OTf) by cyanide.

-

C2 Activation: The 2-chloro derivative is the optimal electrophile, synthesized from the corresponding 2-hydroxy (pyridone) or 2-amino precursor.

-

C5 Nitration: The nitro group is introduced via electrophilic aromatic substitution. The directing effects of the C2 substituent (amino or hydroxy) are critical for achieving the correct 3- vs. 5-position regioselectivity.

Reaction Pathway Visualization

Figure 1: Primary synthetic workflow. The solid line represents the Hydroxy-intermediate route (preferred for purity), while the dashed line represents the direct Sandmeyer route.

Primary Starting Materials & Reagents

Core Starting Material: 2-Amino-4-methylpyridine

-

CAS: 695-34-1[6]

-

Rationale: This is the "Grandparent" material. The amino group is a strong ortho/para director. In the presence of the 4-methyl group, nitration occurs at positions 3 and 5. The 2-amino group allows for subsequent diazotization to install either a hydroxyl (pyridone) or a halogen.

-

Purity Requirement: ≥98.0% (HPLC) to minimize difficult-to-remove methyl isomers.

Key Reagents

| Reagent | Role | Critical Attribute |

| Fuming Nitric Acid (HNO3) | Nitration Agent | Must be free of nitrous acid to prevent premature diazotization. |

| Phosphorus Oxychloride (POCl3) | Chlorinating Agent | Converts the tautomeric 2-pyridone to 2-chloropyridine. |

| Copper(I) Cyanide (CuCN) | Cyanation Source | Classic reagent for Rosenmund-von Braun reaction; requires high temp. |

| Zinc Cyanide (Zn(CN)2) | Cyanation Source | Used in Pd-catalyzed methods; milder conditions, higher cost. |

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2-Amino-4-methyl-5-nitropyridine.

-

Preparation: Dissolve 2-Amino-4-methylpyridine (1.0 eq) in concentrated H2SO4 (10 vol) at 0–5°C.

-

Nitration: Add fuming HNO3 (1.1 eq) dropwise, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to 20°C, then heat to 40–50°C for 2–4 hours.

-

Workup: Pour onto ice water. Neutralize with NH4OH to pH 4–5. The product precipitates as a yellow solid.

-

Purification: Recrystallization from ethanol/water is often required to remove the 3-nitro isomer.

Step 2: Conversion to Electrophile (Chlorination)

Objective: Synthesize 2-Chloro-4-methyl-5-nitropyridine. Note: This can be done via a Hydroxy intermediate (Method A) or direct Sandmeyer (Method B).

Method A (Via Hydroxy - Recommended for Purity):

-

Hydrolysis: Treat the amine from Step 1 with NaNO2 in aqueous H2SO4 at 0–5°C, then heat to hydrolyze the diazonium salt to 2-Hydroxy-4-methyl-5-nitropyridine (CAS 21901-41-7).

-

Chlorination: Suspend the dried hydroxy intermediate in POCl3 (5 vol).

-

Reflux: Heat to reflux (105°C) for 3–5 hours. The solid will dissolve as the reaction proceeds.

-

Quench: Remove excess POCl3 via vacuum distillation. Pour residue onto ice. Neutralize carefully with Na2CO3.

-

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Step 3: Cyanation (Nucleophilic Substitution)

Objective: Synthesize 2-Cyano-4-methyl-5-nitropyridine.[1][2][3][4][5]

The 5-nitro group makes the C2-chlorine highly labile, allowing for SNAr conditions without heavy palladium catalysts, although Pd-catalysis improves yields.

Protocol (SNAr / Rosenmund-von Braun):

-

Solvent System: DMF or NMP (Polar Aprotic is essential).

-

Reagents: Charge 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) and CuCN (1.2 eq).

-

Conditions: Heat to 120–140°C under N2 atmosphere for 4–6 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and quench with aqueous ethylenediamine or NH4OH (to complex the copper salts).

-

Purification: Wash organic layer with brine. Concentrate. The crude nitrile can be recrystallized from isopropanol/hexanes.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Operational Range | Impact of Deviation |

| Nitration Temp | 40–50°C | >60°C: Increases dinitro impurities and tar formation.<30°C: Incomplete reaction, residual starting material. |

| POCl3 Quench | <20°C (Exothermic) | Rapid Addition: Violent decomposition of POCl3; risk of thermal runaway. |

| Cyanation Moisture | <0.1% Water | High Water: Hydrolysis of the nitrile back to the amide or carboxylic acid. |

| Isomer Control | Step 1 Workup | Failure to remove the 3-nitro isomer early will result in difficult separation at the final stage. |

Safety & Handling

-

Cyanides: CuCN and Zn(CN)2 liberate HCN gas upon contact with acid. All cyanation reactions must be performed in a well-ventilated fume hood with a scrubber system (bleach/NaOH).

-

Energetic Materials: Nitropyridines are potentially explosive if heated to dryness or subjected to shock. Do not distill nitrated residues to dryness.

-

POCl3: Reacts violently with water. Quench operations must be controlled and cooled.

References

-

Nitration Regioselectivity: CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents. Link

-

Chlorination Protocol: Synthesis of 2-chloro-4-methyl-3-nitropyridine (Isomer Analog). ChemicalBook. Link

-

Cyanation Methodology: Process for the preparation of 2-cyanopyridines. WO2001017970A1. Google Patents. Link

-

General Pyridine Functionalization: Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Cyano-3-methylpyridine-5-boronic acid,pinacol ester CAS#: 1150561-70-8 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Cyano-3-methylpyridine-5-boronic acid,pinacol ester | 1150561-70-8 [chemicalbook.com]

- 6. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

2-Cyano-4-methyl-5-nitropyridine reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-4-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Cyano-4-methyl-5-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document moves beyond a simple catalog of reactions to deliver an in-depth exploration of the molecule's electronic architecture and the causal relationships that dictate its chemical behavior. We will dissect the primary modes of reactivity—including the selective reduction of the nitro group, transformations of the cyano moiety, and the inherent reactivity of the electron-deficient pyridine core. Each section is supported by mechanistic insights, field-proven experimental protocols, and authoritative references, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of a Polysubstituted Pyridine

2-Cyano-4-methyl-5-nitropyridine is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its substituents. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique arrangement of a π-deficient aromatic core, powerfully influenced by the electron-withdrawing nitro and cyano groups, makes this molecule a versatile intermediate for constructing complex molecular architectures.

The core's electronic nature is defined by two key features:

-

Electron-Deficient Ring: The pyridine nitrogen, in synergy with the strong σ- and π-withdrawing effects of the cyano and nitro groups, renders the aromatic ring highly electron-poor. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for potential nucleophilic attack.

-

Chemically Addressable Functional Groups: The nitro and cyano groups serve as valuable synthetic handles, allowing for selective transformations into other critical functionalities, such as amines and carboxylic acids, respectively.

This guide will systematically explore these features, providing the foundational knowledge required to effectively utilize this reagent in complex synthetic campaigns.

Molecular Properties and Spectroscopic Data

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

| Property | Value | Source |

| CAS Number | 267875-30-9 | [2][3] |

| Molecular Formula | C₇H₅N₃O₂ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 361.8±42.0 °C (Predicted) | [4] |

| Density | 1.34±0.1 g/cm³ (Predicted) | [4] |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.20 (s, 1H), 7.73 (s, 1H), 2.71 (s, 3H) | [4] |

Synthesis of the Core Scaffold

The most efficient and high-yielding reported synthesis of 2-cyano-4-methyl-5-nitropyridine involves a palladium-catalyzed cyanation of the corresponding 2-bromo precursor. This method leverages the robust Negishi or Rosenmund-von Braun type reactions to install the nitrile functionality.

Caption: Palladium-catalyzed synthesis of the title compound.

Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation[4]

-

Reagent Setup: In a round-bottom flask, combine 2-bromo-4-methyl-5-nitropyridine (0.479 mol, 1.0 equiv), zinc cyanide (0.673 mol, 1.4 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.023 mol, 5 mol%).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 900 mL) that has been previously degassed for at least 10 minutes.

-

Reaction Execution: Heat the reaction mixture in an oil bath to an internal temperature of 80 °C. The solution color will change from light yellow to light brown. Maintain this temperature and stir for 3 hours, monitoring progress by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and water.

-

Purification: Filter the mixture through celite to remove insoluble impurities. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate.

-

Isolation: Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient, 100% hexane up to 4:1). Recrystallize the resulting solid from hexane to yield the final product (83% yield).

Core Reactivity Profile

The reactivity of 2-cyano-4-methyl-5-nitropyridine is dominated by the transformations of its nitro and cyano groups. The electron-poor nature of the pyridine ring governs the overall chemical behavior.

Reduction of the 5-Nitro Group: Gateway to Aminopyridines

The conversion of the nitro group to an amine is arguably the most valuable transformation of this substrate, yielding 5-amino-4-methylpicolinonitrile, a versatile intermediate for building bioactive molecules. A variety of methods are available, the choice of which depends on the presence of other sensitive functional groups in the molecule.[5]

Caption: General transformation of the nitro group to an amine.

Comparative Analysis of Reduction Methods:

| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations | Source |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH/EtOAc | Clean, high-yielding, atmospheric pressure often sufficient. | Pd/C can reduce other functionalities (alkenes, alkynes) and can cause dehalogenation. | [6] |

| Catalytic Hydrogenation | H₂, Raney Ni | Effective, less prone to causing dehalogenation of aryl halides. | Requires careful handling (pyrophoric). | [5][6] |

| Metal/Acid Reduction | Fe, HCl or NH₄Cl | Cost-effective, robust, and tolerant of many functional groups. | Requires aqueous acidic work-up; iron salts can be difficult to remove. | [5] |

| Metal/Acid Reduction | SnCl₂·2H₂O, EtOH/EtOAc | Mild conditions, good for substrates sensitive to catalytic hydrogenation. | Stoichiometric amounts of tin salts are generated as waste. | [5] |

Expert Insight: The choice of reducing agent is critical for chemoselectivity. For a substrate containing an aryl bromide elsewhere in the molecule, catalytic hydrogenation with Pd/C would be a poor choice due to the risk of hydrodebromination. In such a case, Raney Nickel or a metal/acid system like Fe/NH₄Cl would be superior, preserving the C-Br bond.[6]

Experimental Protocol: General Nitro Reduction via Catalytic Hydrogenation

-

Setup: To a solution of 2-cyano-4-methyl-5-nitropyridine (1.0 equiv) in methanol or ethyl acetate, add 10% Palladium on Carbon (5-10 mol % by weight).

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-methylpicolinonitrile, which can be purified further by crystallization or chromatography if necessary.

Reactions of the 2-Cyano Group: Accessing Carboxylic Acids and Amides

The nitrile group is a stable but versatile functional group that can be hydrolyzed under acidic or basic conditions to provide either a carboxylic acid or an amide intermediate.[7][8]

Caption: Hydrolysis pathways of the 2-cyano group.

-

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., HCl, H₂SO₄) directly yields the carboxylic acid (4-methyl-5-nitropicolinic acid) and the corresponding ammonium salt.[9] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed under the reaction conditions.[7]

-